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Propane-1-sulfinamide

Catalog No.
S3239906
CAS No.
871939-84-3
M.F
C3H9NOS
M. Wt
107.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1-sulfinamide

CAS Number

871939-84-3

Product Name

Propane-1-sulfinamide

IUPAC Name

propane-1-sulfinamide

Molecular Formula

C3H9NOS

Molecular Weight

107.17

InChI

InChI=1S/C3H9NOS/c1-2-3-6(4)5/h2-4H2,1H3

InChI Key

XWRDGWGYYMWOFB-UHFFFAOYSA-N

SMILES

CCCS(=O)N

solubility

not available

Propane-1-sulfinamide is an organic compound characterized by the presence of a sulfinamide functional group attached to a propane backbone. Its chemical formula is C3H9NO2SC_3H_9NO_2S, and it features a sulfonamide group, which is known for its role in various biological activities and

, primarily due to its sulfinamide group. Key reactions include:

  • Nucleophilic Substitution: The sulfinamide can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Crossover Reactions: These involve the exchange of components between two molecules, which can be particularly relevant in biological systems .
  • Formation of Sulfonamides: Propane-1-sulfinamide can be converted into sulfonamides through various synthetic routes, often involving electrophilic aromatic substitution or amidation processes .

Various synthesis methods for propane-1-sulfinamide have been documented:

  • Direct Sulfonamidation: This involves reacting a suitable amine with a sulfonyl chloride under basic conditions.
  • Reduction of Sulfonamides: Starting from sulfonyl compounds, reduction processes can yield propane-1-sulfinamide.
  • Crossover Reactions: Utilizing crossover reactions can also provide pathways for synthesizing this compound from other precursors .

These methods emphasize efficiency and yield, often focusing on minimizing reaction steps and maximizing product purity.

Propane-1-sulfinamide has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Agriculture: Potential applications include use as a pesticide or herbicide due to its biological activity.
  • Chemical Research: It is utilized in organic synthesis as a building block for more complex molecules .

Interaction studies involving propane-1-sulfinamide typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Its nucleophilic nature allows it to react with various electrophiles, leading to new compounds that may exhibit unique properties.
  • Biological Interactions: Studies may explore how this compound interacts with bacterial enzymes or other biological targets, providing insight into its potential therapeutic uses .

Propane-1-sulfinamide shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
SulfanilamideContains a sulfonamide groupAntibacterial properties
AcetamideSimple amide structureUsed in pharmaceuticals
Propane-1-sulfonamideSulfonyl group instead of sulfinylDifferent reactivity profile
N-(2-Methylpropyl) sulfinamideSimilar backbonePotentially different biological activity

Uniqueness of Propane-1-Sulfinamide

What sets propane-1-sulfinamide apart is its specific configuration and the presence of the sulfinamide functional group, which may enhance its reactivity compared to traditional sulfonamides. This unique structure could lead to novel applications in drug development and organic synthesis.

Sulfinamides emerged as critical reagents in asymmetric synthesis following the foundational work on sulfonamides in the early 20th century. While sulfonamides like sulfanilamide were first synthesized in 1908 and later explored for antibacterial properties, sulfinamides gained prominence for their ability to act as chiral directing groups. The development of tert-butanesulfinamide by Ellman in 1997 marked a turning point, enabling stereoselective C–N bond formations. Propane-1-sulfinamide, though less studied than its branched analogs, represents a structurally simpler system for probing steric and electronic effects in sulfinamide-mediated reactions.

Modern synthetic routes, such as the use of organometallic reagents with sulfur dioxide surrogates like DABSO (diazabicyclooctane bis-sulfur dioxide), have streamlined sulfinamide production. For example, Grignard reagents reacting with DABSO yield metal sulfinates, which are subsequently trapped with nitrogen nucleophiles to form sulfinamides. This method’s efficiency (30-minute reaction steps at room temperature) contrasts with earlier multi-day protocols, underscoring advancements in sulfur chemistry.

Positional Isomerism in Aliphatic Sulfinamides: Propane-1-sulfinamide vs. Propane-2-sulfinamide

Positional isomerism in aliphatic sulfinamides profoundly influences their physicochemical and catalytic properties. Propane-1-sulfinamide (linear structure: CH3CH2CH2S(O)NH2) and propane-2-sulfinamide (branched structure: (CH3)2CHS(O)NH2) exhibit distinct stereoelectronic profiles due to differences in sulfinyl group placement:

PropertyPropane-1-sulfinamidePropane-2-sulfinamide
Melting point51–52°C97–101°C
Boiling point105–106°C (0.1 Torr)220°C (predicted)
Density1.198 g/cm³1.124 g/cm³
Solubility in CHCl3SlightSlight

The linear isomer’s lower melting point and density arise from reduced steric hindrance, allowing tighter crystal packing. In contrast, the branched isomer’s tert-butyl group in propane-2-sulfinamide derivatives enhances chiral induction but complicates purification due to increased hydrophobicity. Synthetic routes to propane-1-sulfinamide often employ primary alkyl Grignard reagents, while branched analogs require secondary organometallics, as demonstrated in the synthesis of 2-methyl-2-propanesulfinamide.

Dehydrative methods further illustrate isomer-specific reactivity. For instance, 1-(methylsulfonyl)-2-propanol undergoes elimination with methanesulfonyl chloride to form 1-(methylsulfonyl)-1-propene, a pathway less accessible to branched analogs due to steric constraints. Such regioselectivity underscores the importance of sulfinamide geometry in designing synthetic workflows.

Dates

Last modified: 04-15-2024

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